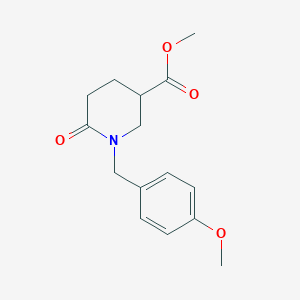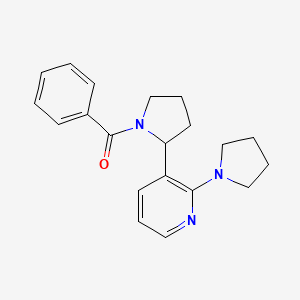
tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including tert-butyl, carbamoyl, and hydroxyamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the dihydropyridine core, followed by the introduction of the tert-butyl and carbamoyl groups. The hydroxyamino group is then added through a series of reactions involving tert-butoxycarbonyl protection and deprotection steps.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel, along with suitable ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group may yield oxo derivatives, while reduction of the carbamoyl group may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H29N3O6 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
tert-butyl (3R,6S)-6-carbamoyl-3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H29N3O6/c1-10-8-11(20(24)15(23)26-17(5,6)7)9-19(12(10)13(18)21)14(22)25-16(2,3)4/h8,11-12,24H,9H2,1-7H3,(H2,18,21)/t11-,12+/m1/s1 |
InChI-Schlüssel |
MJYPBNDFIXOKAY-NEPJUHHUSA-N |
Isomerische SMILES |
CC1=C[C@H](CN([C@@H]1C(=O)N)C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=CC(CN(C1C(=O)N)C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)





![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)





